

Application Notes and Protocols: 2-Di-1-ASP for Mitochondrial Staining

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Compound of Interest

Compound Name: 2-Di-1-ASP

Cat. No.: B10818430

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Introduction

2-Di-1-ASP (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), also known as DASPEI, is a fluorescent, lipophilic cationic dye utilized for the vital staining of mitochondria in living cells.^[1]^[2]^[3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential ($\Delta\Psi_m$), making it a valuable tool for assessing mitochondrial function and cell viability.^[4]^[5] This document provides detailed application notes and protocols for the use of **2-Di-1-ASP**, with a specific focus on optimizing incubation time and temperature for reliable and reproducible results.

Physicochemical Properties and Storage

Property	Value	Reference
Synonyms	DASPEI, Compound 18a	[1][6]
CAS Number	3785-01-1	[1]
Molecular Weight	380.27 g/mol	[2]
Excitation (λ_{ex})	~461 nm (in Methanol)	[1]
Emission (λ_{em})	~589 nm (in Methanol)	[1]
Solubility	Soluble in DMSO	[2]
Storage	Store at 4°C, protect from light. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.	[1][6]

Quantitative Data Summary: Staining Conditions

The optimal incubation time and temperature for **2-Di-1-ASP** staining can vary depending on the cell type and experimental goals. The following table summarizes recommended starting concentrations and incubation parameters from various sources. It is highly recommended to perform a titration and time-course experiment to determine the optimal conditions for your specific model system.

Parameter	Recommended Range	Notes	References
Working Concentration	10 nM - 5 μ M	Higher concentrations may lead to non-specific background staining. Start with a concentration in the low micromolar range and optimize.	[7]
Incubation Time	10 - 60 minutes	Shorter incubation times (10-20 minutes) are often sufficient for qualitative imaging. Longer incubation times (up to 1 hour) may be necessary for quantitative assays or time-lapse imaging.	[8][9][10]
Incubation Temperature	Room Temperature (25°C) to 37°C	Incubation at 37°C is common for mammalian cells to maintain physiological conditions. Lower temperatures may slow down dye uptake.	[10][11]

Experimental Protocols

I. Preparation of 2-Di-1-ASP Stock and Working Solutions

Materials:

- 2-Di-1-ASP powder

- Dimethyl sulfoxide (DMSO), anhydrous
- Appropriate cell culture medium or buffer (e.g., PBS, HBSS)

Protocol:

- Stock Solution (e.g., 1 mM): To prepare a 1 mM stock solution, dissolve 0.38 mg of **2-Di-1-ASP** powder in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[\[6\]](#)
- Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium or buffer. For example, to make a 1 µM working solution, dilute the 1 mM stock solution 1:1000.

II. Staining of Adherent Cells for Fluorescence Microscopy

Materials:

- Adherent cells cultured on glass-bottom dishes or chamber slides
- **2-Di-1-ASP** working solution
- Pre-warmed cell culture medium or buffer
- Fluorescence microscope with appropriate filters

Protocol:

- Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel.
- Aspirate Medium: Carefully aspirate the cell culture medium from the cells.
- Add Staining Solution: Add the pre-warmed **2-Di-1-ASP** working solution to the cells, ensuring the entire cell monolayer is covered.

- Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.[8]
- Washing (Optional but Recommended): While **2-Di-1-ASP** is a no-wash dye, a wash step can reduce background fluorescence.[4][12] To wash, gently aspirate the staining solution and replace it with pre-warmed culture medium or buffer. Incubate for a few minutes before imaging.
- Imaging: Image the stained cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of **2-Di-1-ASP** (e.g., a standard FITC or TRITC filter set may be suitable due to its broad emission).

III. Staining of Suspension Cells for Flow Cytometry

Materials:

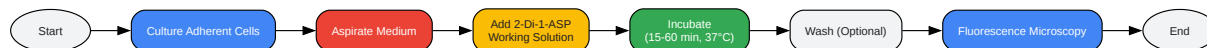
- Suspension cells
- **2-Di-1-ASP** working solution
- FACS tubes
- Flow cytometer

Protocol:

- Cell Preparation: Pellet the suspension cells by centrifugation and resuspend them in pre-warmed cell culture medium or buffer at a concentration of 1×10^6 cells/mL.
- Staining: Add the **2-Di-1-ASP** working solution to the cell suspension to achieve the desired final concentration.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Analysis: Analyze the stained cells directly on a flow cytometer without a wash step.

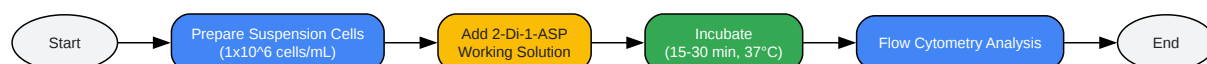
Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocols for using **2-Di-1-ASP**.



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Caption: Workflow for staining adherent cells with **2-Di-1-ASP**.



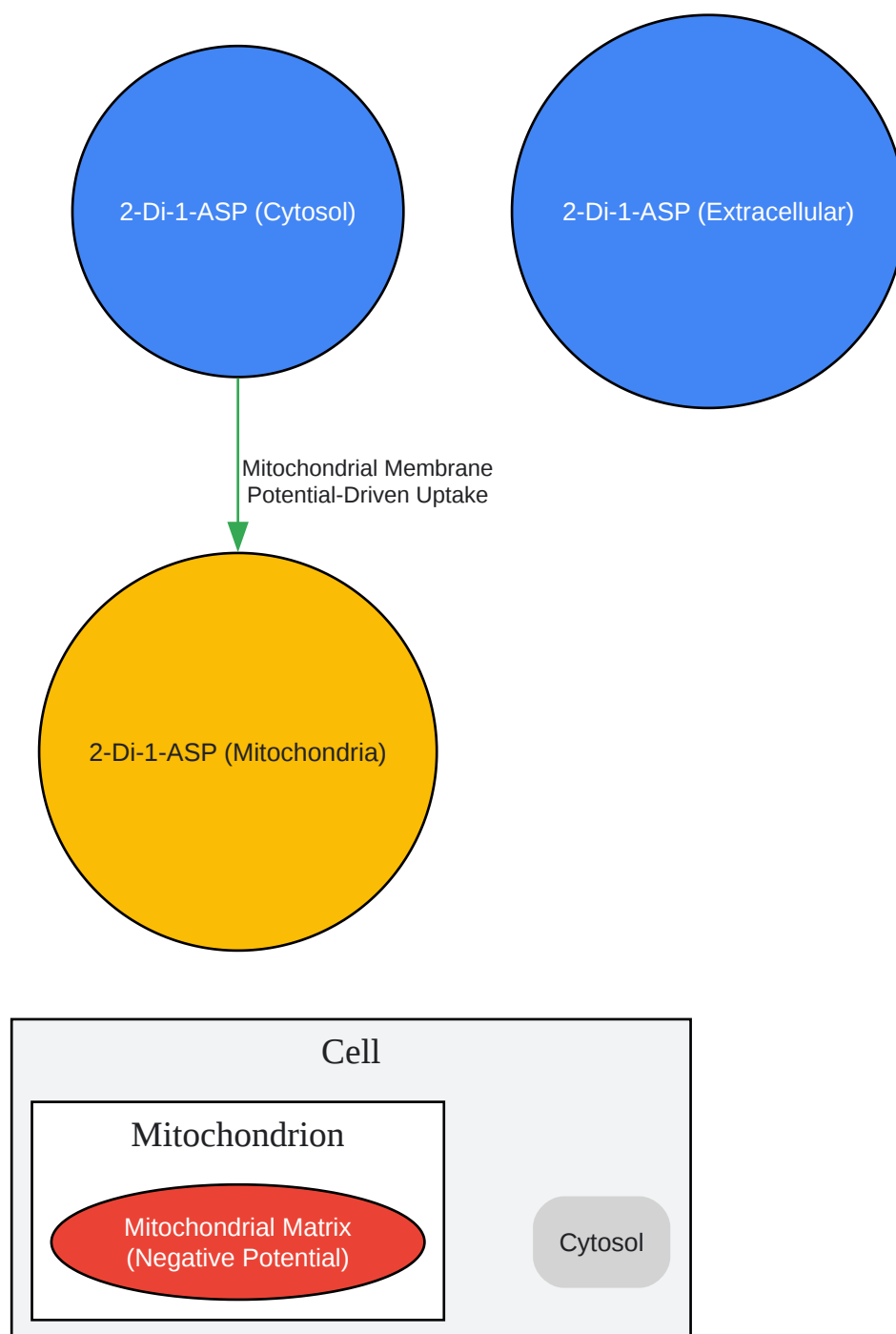
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Caption: Workflow for staining suspension cells with **2-Di-1-ASP**.

Mitochondrial Function and Signaling Context

2-Di-1-ASP accumulation is driven by the negative charge inside the mitochondrial matrix, which is maintained by the electron transport chain. Therefore, a decrease in **2-Di-1-ASP** fluorescence can indicate mitochondrial depolarization, a key event in apoptosis and a hallmark of mitochondrial dysfunction.^[4]

The following diagram illustrates the principle of **2-Di-1-ASP** uptake in relation to mitochondrial membrane potential.



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Caption: Principle of **2-Di-1-ASP** uptake by mitochondria.

Concluding Remarks

2-Di-1-ASP is a versatile fluorescent probe for visualizing mitochondria in living cells and assessing mitochondrial membrane potential. The protocols and data presented here provide a comprehensive guide for its application. For optimal results, it is crucial to empirically determine the ideal staining conditions, including concentration, incubation time, and temperature, for each specific experimental system. Careful optimization will ensure accurate and reproducible data in your research and drug development endeavors.

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